1-Naphthoylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

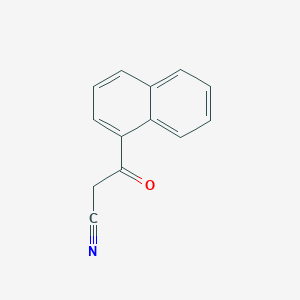

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-naphthalen-1-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLQCEBCGPRVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620529 | |

| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39528-57-9 | |

| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Naphthoylacetonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthoylacetonitrile, identified by the CAS Number 39528-57-9, is a versatile bifunctional molecule belonging to the class of β-ketonitriles. Its unique structure, incorporating a naphthalene moiety, a reactive carbonyl group, and an activated nitrile, establishes it as a valuable synthon in contemporary organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and explores its significant, though nuanced, role as a precursor in the synthesis of complex heterocyclic systems relevant to drug discovery and development.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3-(naphthalen-1-yl)-3-oxopropanenitrile, is a crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, reaction design, and integration into synthetic workflows.

| Property | Value | Source |

| CAS Number | 39528-57-9 | [1] |

| Molecular Formula | C₁₃H₉NO | [] |

| Molecular Weight | 195.22 g/mol | [] |

| IUPAC Name | 3-(naphthalen-1-yl)-3-oxopropanenitrile | [] |

| Synonyms | This compound, 3-(1-Naphthyl)-3-oxopropanenitrile | [] |

| Appearance | Colorless to pale yellow crystalline solid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents | [3] |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound, like other β-ketonitriles, is most effectively achieved through a Claisen-type condensation reaction. This method involves the acylation of an activated nitrile, typically acetonitrile, with a suitable naphthoyl derivative.

Recommended Synthetic Protocol: Acylation of Acetonitrile

This protocol is a well-established method for the formation of β-ketonitriles and can be adapted for the synthesis of this compound.

Reaction: 1-Naphthoyl Chloride + Acetonitrile → this compound

Materials and Reagents:

-

1-Naphthoyl chloride

-

Acetonitrile (anhydrous)

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Quenching agent (e.g., saturated aqueous ammonium chloride solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous magnesium sulfate or sodium sulfate)

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Base and Nitrile Addition: Anhydrous THF is transferred to the flask, followed by the careful addition of a strong base like NaH (1.2 equivalents). The suspension is cooled to 0 °C in an ice bath. Anhydrous acetonitrile (1.5 equivalents) is then added dropwise with vigorous stirring.

-

Acylation: A solution of 1-naphthoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if required.

The Role of this compound in Drug Development

While direct applications of this compound as a therapeutic agent are not documented, its significance lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules, particularly heterocyclic compounds.[4] The dual reactivity of the keto and nitrile groups allows for a multitude of cyclization strategies.

A Precursor to Heterocyclic Scaffolds

The naphthalene moiety is a common feature in many pharmaceutical agents due to its rigid, lipophilic nature which can facilitate favorable interactions with biological targets. When combined with the reactive potential of the β-ketonitrile group, this compound becomes a powerful tool for building diverse heterocyclic libraries for drug screening.

Potential Heterocyclic Targets:

-

Pyridines and Quinolines: The activated methylene group and the carbonyl function can participate in condensation reactions with various reagents to form substituted pyridine and quinoline rings, which are core structures in numerous drugs.

-

Pyrazoles and Isoxazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, while hydroxylamine can be used to synthesize isoxazoles. Both are important pharmacophores in medicinal chemistry.

-

Thiophenes: The Gewald reaction, involving the condensation of a β-ketonitrile with elemental sulfur and an active methylene compound, can be employed to synthesize polysubstituted thiophenes.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling and storage of this compound are paramount to ensure safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5] Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable, though specialized, chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the versatile reactivity of its β-ketonitrile moiety make it an attractive starting material for the construction of diverse and complex heterocyclic compounds. For researchers and scientists in the pharmaceutical industry, a thorough understanding of its properties and synthetic utility can unlock new avenues for the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 1-Naphthoylacetonitrile from Naphthoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-naphthoylacetonitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, reaction mechanisms, and practical laboratory procedures. Two primary synthetic routes originating from 1-naphthoic acid are presented: a two-step sequence involving the formation of 1-naphthoyl chloride followed by acylation of the acetonitrile anion, and an alternative pathway utilizing the acylation of the acetonitrile anion with a 1-naphthoic acid ester. This document emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

β-Ketonitriles are a class of organic compounds characterized by a ketone and a nitrile functional group separated by a methylene bridge. Their unique trifunctional nature makes them highly versatile building blocks in organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of various heterocyclic compounds and has been identified as an important intermediate in the development of novel therapeutic agents and functional materials. The efficient and scalable synthesis of this compound is therefore of considerable interest to the scientific community.

This guide will provide a detailed examination of two robust methods for the synthesis of this compound, starting from the readily available 1-naphthoic acid.

Synthetic Pathways and Mechanistic Insights

The synthesis of this compound from 1-naphthoic acid can be strategically approached through two primary routes, each with its own set of advantages and considerations.

Pathway 1: Two-Step Synthesis via 1-Naphthoyl Chloride

This is a classic and widely applicable approach that involves the initial activation of the carboxylic acid to a more reactive acyl chloride, followed by a nucleophilic attack from the acetonitrile anion.

Overall Transformation:

Figure 1: Two-step synthesis of this compound via the acyl chloride intermediate.

Step 1: Synthesis of 1-Naphthoyl Chloride

The conversion of 1-naphthoic acid to 1-naphthoyl chloride is a standard transformation in organic synthesis.[1] The most common reagents for this are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]

-

Mechanism with Thionyl Chloride: The reaction proceeds through the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group of the carboxylic acid. A subsequent nucleophilic attack by a chloride ion leads to the formation of 1-naphthoyl chloride, with the evolution of sulfur dioxide and hydrogen chloride as gaseous byproducts.[1]

Figure 2: Reaction mechanism for the formation of 1-naphthoyl chloride using thionyl chloride.

Step 2: Acylation of the Acetonitrile Anion

The second step involves the reaction of the highly electrophilic 1-naphthoyl chloride with the nucleophilic acetonitrile anion. Acetonitrile is weakly acidic and requires a strong base for deprotonation to form the carbanion.[2]

-

Mechanism: The reaction is a nucleophilic acyl substitution. The acetonitrile carbanion attacks the carbonyl carbon of 1-naphthoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to yield this compound.[3]

References

A Technical Guide to 1-Naphthoylacetonitrile: Synthesis, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthoylacetonitrile, systematically named 3-(naphthalen-1-yl)-3-oxopropanenitrile , is a versatile bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry.[1][2] Its unique β-ketonitrile motif, characterized by a ketone and a nitrile group separated by a reactive methylene bridge, endows it with a rich chemical reactivity.[3] This guide provides an in-depth analysis of its chemical structure, a detailed protocol for its synthesis, a comprehensive spectroscopic characterization, and an exploration of its applications as a precursor for a diverse range of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry and drug discovery.[4][][6]

Core Molecular Structure and Nomenclature

This compound is a crystalline solid that integrates a bulky naphthalene ring with the reactive β-ketonitrile functionality.[7] This combination of an aromatic moiety and a flexible synthetic handle makes it a valuable building block in the design of complex molecular architectures.

IUPAC Name: 3-(naphthalen-1-yl)-3-oxopropanenitrile[1]

Synonyms: this compound, 3-(1-Naphthyl)-3-oxopropanenitrile[1]

Chemical Formula: C₁₃H₉NO[1]

Molecular Weight: 195.22 g/mol [1]

CAS Number: 39528-57-9[1]

Below is the chemical structure of this compound, illustrating the spatial arrangement of the naphthalene ring, the carbonyl group, the active methylene bridge, and the nitrile group.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of β-ketonitriles like this compound is most commonly achieved through a Claisen-type condensation reaction.[8] This method involves the reaction of an ester with an activated nitrile, such as acetonitrile, in the presence of a strong base. The following protocol outlines a reliable laboratory-scale synthesis.

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials and Reagents:

-

Methyl 1-naphthoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Ethanol

-

Deionized water

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.

-

Reaction: To the stirred suspension of sodium hydride in THF, add anhydrous acetonitrile (3 equivalents) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Then, add a solution of methyl 1-naphthoate (1 equivalent) in anhydrous THF dropwise.

-

Reflux: After the addition of the ester, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons adjacent to the carbonyl and nitrile groups, typically in the range of δ 3.80-4.20 ppm.[9] The aromatic protons of the naphthalene ring will appear as a complex multiplet in the downfield region, typically between δ 7.40-8.50 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon around δ 190-200 ppm. The nitrile carbon signal is expected around δ 115-120 ppm. The methylene carbon will appear in the range of δ 30-40 ppm. The aromatic carbons of the naphthalene ring will show multiple signals in the δ 120-140 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2250 | C≡N stretch (nitrile) |

| ~1680 | C=O stretch (ketone) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1450 | CH₂ bend (scissoring) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₃H₉NO), the molecular ion peak (M⁺) would be observed at m/z 195. A prominent fragment ion would correspond to the naphthoyl cation at m/z 155, resulting from the cleavage of the bond between the carbonyl carbon and the methylene carbon.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its β-ketonitrile moiety. This functional group serves as a versatile precursor for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceutical agents.[4][10][11][12]

General Reactivity of β-Ketonitriles

The reactivity of β-ketonitriles can be broadly categorized into two main types:

-

Reactions at the Active Methylene Bridge: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of the adjacent ketone and nitrile groups, making this position a potent nucleophile for various transformations.[3]

-

Reactions at the Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to nucleophilic attack, leading to the formation of imines, amines, or amides upon hydrolysis.[13]

Synthesis of Heterocyclic Scaffolds

This compound is an excellent starting material for the synthesis of various five- and six-membered heterocyclic systems.

Caption: Synthetic pathways from this compound to various heterocycles.

-

Pyridines: Condensation reactions of this compound with various reagents can lead to highly substituted pyridine derivatives. For example, reaction with malononitrile in the presence of a base can yield aminopyridines.

-

Pyrimidines: Cyclocondensation with guanidine or urea derivatives affords pyrimidine scaffolds, which are prevalent in a wide range of biologically active compounds, including anticancer and antiviral agents.

-

Pyrazoles: Reaction with hydrazine and its derivatives provides a straightforward route to pyrazole rings, a common motif in anti-inflammatory and analgesic drugs.

-

Thiophenes: The Gewald reaction, involving the condensation of this compound with an aldehyde or ketone and elemental sulfur in the presence of a base, is a powerful method for the synthesis of polysubstituted aminothiophenes.[14]

The naphthalene moiety in these resulting heterocyclic compounds can be further functionalized, allowing for the exploration of a broad chemical space in the search for new therapeutic agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation, combined with the rich reactivity of the β-ketonitrile functional group, makes it an important intermediate for the construction of diverse and complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

References

- 1. rsc.org [rsc.org]

- 2. 39528-57-9|3-(Naphthalen-1-yl)-3-oxopropanenitrile|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. sciencescholar.us [sciencescholar.us]

- 12. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 13. benchchem.com [benchchem.com]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-Depth Technical Guide to 1-Naphthoylacetonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoylacetonitrile, a member of the β-ketonitrile family, is a versatile organic compound characterized by the presence of a naphthalene ring, a ketone, and a nitrile group. This unique combination of functional groups imparts a rich chemical reactivity, making it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and characterization protocols, and an exploration of its potential applications, particularly within the realm of medicinal chemistry and drug development. The naphthalene scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The β-ketonitrile moiety is also a key building block for various heterocyclic compounds with therapeutic potential.[2]

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in research and development. These properties dictate the choice of reaction conditions, purification methods, and appropriate analytical techniques for characterization.

Structural and Molecular Data

The structural formula of this compound, also known as 3-(naphthalen-1-yl)-3-oxopropanenitrile, is presented below.

Figure 1: Chemical Structure of this compound.

| Property | Value | Source |

| CAS Number | 39528-57-9 | [3] |

| Molecular Formula | C₁₃H₉NO | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Notes |

| Melting Point | 90-97 °C | Predicted |

| Boiling Point | 405.0 ± 28.0 °C | Predicted |

| Density | 1.183 ± 0.06 g/cm³ | Predicted |

| pKa | 7.78 ± 0.30 | Predicted |

Experimental Protocol for Melting Point Determination:

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities. The Thiele tube method is a common and straightforward technique for determining the melting point of a small sample.

Figure 2: Workflow for Melting Point Determination using the Thiele Tube Method.

Solubility

Experimental Protocol for Solubility Assessment:

A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing a few milliliters of the solvent of interest. The mixture is then agitated and observed for dissolution at room temperature. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solid determined using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Part 2: Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a Claisen condensation reaction between a naphthoate ester and acetonitrile.

Synthesis Protocol

A representative synthesis of this compound is described as follows:

Reaction:

Figure 3: Synthesis of this compound.

Step-by-Step Methodology:

-

To a solution of 2.50 M n-butyllithium in hexane (49.9 mL, 125 mmol) in tetrahydrofuran (49.9 mL) cooled to -78°C, add acetonitrile (6.52 mL, 125 mmol) dropwise.

-

Stir the resulting cloudy mixture for 30 minutes at -78°C.

-

Add ethyl 1-naphthoate (8.87 mL, 49.9 mmol) dropwise and continue stirring the reaction mixture at -78°C for 2 hours.

-

Allow the reaction to warm to room temperature and then quench with acetic acid (50 ml).

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: 5-15% CH₂Cl₂/methanol) to yield this compound.[4]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups. The active methylene group, situated between the ketone and nitrile, is acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. The ketone and nitrile groups can also undergo nucleophilic addition and other transformations, making this compound a versatile precursor for the synthesis of a wide range of heterocyclic compounds.

Part 3: Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Experimental Data:

-

¹H NMR (400 MHz, CDCl₃) δ: 8.82 (d, J=8.7 Hz, 1H), 8.11 (d, J=8.3 Hz, 1H), 7.90 (t, J=8.1 Hz, 2H), 7.71-7.64 (m, 1H), 7.57 (dt, J=15.5, 7.2 Hz, 2H), 4.21 (s, 2H).[4]

Interpretation:

-

The signals in the aromatic region (δ 7.5-8.9 ppm) correspond to the seven protons of the naphthalene ring.

-

The singlet at δ 4.21 ppm integrates to two protons and is assigned to the active methylene group (CH₂). The downfield shift of this signal is due to the electron-withdrawing effects of the adjacent ketone and nitrile groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted Chemical Shifts:

Based on the structure and known chemical shift ranges for similar compounds, the following approximate chemical shifts are expected for the key carbon atoms in this compound:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 190-200 |

| Nitrile (C≡N) | 115-125 |

| Naphthalene (aromatic) | 120-140 |

| Methylene (-CH₂-) | 40-50 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Nitrile | C≡N stretch | 2240-2260 (sharp, medium intensity) |

| Ketone | C=O stretch | 1680-1700 (strong, sharp) |

| Aromatic Ring | C=C stretch | 1450-1600 (multiple bands) |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Methylene C-H | C-H stretch | 2850-2960 |

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 195) is expected.

-

Major Fragments: Fragmentation is likely to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the formation of the naphthoyl cation (m/z = 155) and other characteristic fragments.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Part 4: Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the design and synthesis of novel therapeutic agents.

Role as a Synthetic Intermediate

This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds, many of which exhibit significant pharmacological activities. The reactivity of the β-ketonitrile moiety allows for its participation in cyclization and condensation reactions to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic systems. These heterocyclic cores are prevalent in a wide range of drugs.

Potential Pharmacological Activities

Derivatives of naphthalene and β-ketonitriles have been reported to possess a broad spectrum of biological activities.

-

Anticancer Activity: The naphthalene nucleus is a well-known cytotoxic moiety, and many naphthalene derivatives have demonstrated potent anticancer properties.[1]

-

Antimicrobial Activity: Naphthyridine derivatives, which can be synthesized from precursors like this compound, have shown promising antimicrobial effects.[5]

-

Anti-inflammatory Activity: Certain naphthalene derivatives have been investigated for their anti-inflammatory properties.[1]

-

Antioxidant Activity: Compounds containing a 1,3-dicarbonyl moiety, such as this compound, have been explored for their antioxidant potential.[2]

Workflow for Investigating Pharmacological Activity:

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 39528-57-9 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 1-Naphthylacetonitrile | 132-75-2 [m.chemicalbook.com]

A Senior Scientist's Guide to 1-Naphthoylacetonitrile: Commercial Sourcing, Cost Analysis, and Quality Control for Drug Discovery Applications

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of starting materials and building blocks is a critical determinant of a research program's success. 1-Naphthoylacetonitrile, a bifunctional molecule incorporating both a ketone and a nitrile, represents a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and complex molecular architectures. Its utility stems from the reactive nature of the cyanomethylene group, which serves as a nucleophile in various condensation and cyclization reactions.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on the practical aspects of procurement, cost-benefit analysis, and essential quality control. We will navigate the commercial supplier landscape, dissect the factors influencing cost, and provide actionable protocols for purity verification, ensuring the integrity of your research and development pipeline. It is crucial to distinguish This compound (CAS No. 39528-57-9) from the structurally different, though similarly named, 1-Naphthaleneacetonitrile (CAS No. 132-75-2) , which lacks the critical carbonyl group. This guide pertains exclusively to the former.

Chemical Profile

A clear understanding of the physicochemical properties of this compound is fundamental to its application.

| Property | Data |

| IUPAC Name | 3-(naphthalen-1-yl)-3-oxopropanenitrile |

| CAS Number | 39528-57-9[] |

| Molecular Formula | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol |

| Chemical Structure |  |

| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N[] |

| Typical Appearance | Off-white to yellow solid |

Applications in Research and Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, lipophilic nature allows for effective binding to a variety of biological targets. This compound serves as a key intermediate in harnessing this scaffold.

-

Heterocycle Synthesis: The molecule is a precursor for synthesizing pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are foundational cores for many biologically active agents.

-

Enzyme Inhibitor Development: The naphthalene core has been identified in potent enzyme inhibitors, such as those targeting peptidyl arginine deiminases (PADs), which are implicated in autoimmune disorders and cancer.[2] The ability to readily modify the this compound structure makes it a valuable tool for building libraries of potential inhibitors for structure-activity relationship (SAR) studies.

-

Pharmaceutical Intermediate: It is used in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). For instance, related naphthylacetonitrile derivatives are crucial for the synthesis of drugs like Agomelatine, used in the treatment of major depressive disorders.[3]

The strategic value of this compound lies in its ability to facilitate entry into novel chemical spaces inspired by natural products, which are a rich source for drug discovery.[4][5][6]

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers catering to different scales, from discovery research to bulk manufacturing. The choice of supplier often depends on the required quantity, purity, and the level of documentation needed (e.g., Certificate of Analysis, batch-to-batch consistency).

| Supplier (Example) | Purity Grades Offered | Typical Quantities Available | Notes |

| BOC Sciences | >95%, Custom | Grams to Kilograms | A global supplier focusing on research chemicals and pharmaceutical ingredients.[] |

| Sigma-Aldrich (Merck) | ≥97% | 1g, 5g, 25g | Well-established supplier for research-grade chemicals with extensive documentation. |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 1g, 5g | Provides a wide range of research chemicals with detailed safety and handling information.[7] |

| Amitychem Corporation | 99% (Industrial) | Bulk | Focuses on APIs, intermediates, and specialty chemicals, often at a larger scale.[8] |

| FUJIFILM Wako Pure Chemical Corp. | >97.0% (GC) | 5g, 25g | A key supplier, particularly in the Asian market, with a focus on high-purity reagents.[9] |

This table is representative and not exhaustive. Researchers should verify current offerings directly with suppliers.

Cost Analysis

The cost of this compound is not static and is influenced by several key factors. Direct price lists are uncommon; costs are typically provided via quotation.

Key Factors Influencing Cost:

-

Purity: The most significant cost driver. A purity of >99% can be substantially more expensive than 95% due to the additional purification steps (e.g., recrystallization, column chromatography) required.

-

Quantity: Cost per gram decreases significantly when purchasing in bulk. The price for 1 kilogram can be an order of magnitude lower per gram than the price for 1 gram.

-

Synthesis Route Complexity: The efficiency and cost of raw materials for the manufacturing process directly impact the final price.[3]

-

Supplier Scale: Large-scale manufacturers may offer lower prices but often have minimum order quantities, while specialized research chemical suppliers provide smaller amounts at a higher cost per unit.

-

Regulatory and Quality Documentation: Products supplied with extensive documentation (e.g., for cGMP use) carry a premium.

Illustrative Cost Structure (Example Only):

| Purity | Quantity | Estimated Cost Range (USD) | Estimated Cost per Gram (USD) |

| >95% | 1g | $50 - $90 | $50 - $90 |

| >95% | 10g | $200 - $350 | $20 - $35 |

| >98% | 1g | $80 - $150 | $80 - $150 |

| >98% | 10g | $400 - $700 | $40 - $70 |

| Bulk | >1kg | Request a Quote | < $15 |

Note: These are estimates for budgetary planning. Always obtain a formal quote from suppliers for current pricing.

Quality Control and Purity Analysis

For any research, particularly in drug development, the purity of a starting material is non-negotiable. Impurities can lead to unforeseen side reactions, inaccurate biological data, and non-reproducible results. Verifying the purity stated on the supplier's Certificate of Analysis is a crucial step.

High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the purity of non-volatile organic compounds like this compound.[10][11]

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a robust method for assessing the purity of a this compound sample.

1. Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Autosampler and column oven.

2. Reagents and Solvents:

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic Acid (optional, for peak shaping).

-

This compound sample.

3. Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient Elution:

-

0-2 min: 60% A, 40% B

-

2-15 min: Linear gradient to 10% A, 90% B

-

15-18 min: Hold at 10% A, 90% B

-

18-20 min: Return to 60% A, 40% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm (naphthalene chromophore).

-

Injection Volume: 5 µL.

4. Sample Preparation:

-

Accurately weigh ~10 mg of the this compound sample.

-

Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution with acetonitrile to obtain a final concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

5. Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all detected peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

6. System Suitability:

-

Before running samples, inject a standard six times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. This ensures the system is performing consistently.[12]

Workflow for HPLC Purity Analysis

Caption: A standardized workflow for determining the purity of this compound via RP-HPLC.

Procurement and Safe Handling

Supplier Selection:

-

Request a Certificate of Analysis (CoA): Always request the CoA for the specific lot you are purchasing. This document provides purity data (often from HPLC or GC) and other physical properties.

-

Evaluate Supplier Reputation: Choose suppliers known for quality and consistency, especially for later-stage development work.

Safe Handling Procedures: Safety Data Sheets (SDS) for related nitrile compounds indicate several hazards to be aware of.[7][9][13] Always consult the specific SDS for this compound from your supplier before handling.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Exposure Routes: The compound is classified as harmful if swallowed, and may cause skin and serious eye irritation.[7][9]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Overview of Synthesis

Understanding the synthesis of this compound provides context on its cost and potential impurities. A common and efficient method is the Claisen condensation of a methyl 1-naphthoate ester with acetonitrile, facilitated by a strong base like sodium hydride (NaH) or sodium amide (NaNH₂).

Synthetic Pathway Diagram

References

- 2. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. New reaction facilitates drug discovery - Old inspiration, new chemical trick [bionity.com]

- 5. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Introduction: Navigating the Chemistry and Hazards of 1-Naphthoylacetonitrile

An In-depth Technical Guide for the Safe Handling of 1-Naphthoylacetonitrile

This compound (CAS No: 39528-57-9), a key intermediate in complex organic synthesis, particularly within pharmaceutical development, presents a unique set of handling challenges. Its utility as a building block is matched by its potential hazards, which stem from its chemical structure—a nitrile group attached to a naphthoyl moiety. Understanding these hazards is not merely a regulatory formality but a scientific necessity for ensuring the safety of laboratory personnel and the integrity of research outcomes.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the risks associated with this compound and to equip them with field-proven, validated protocols for its safe handling. The core philosophy of this document is proactive risk mitigation, grounded in the principles of the hierarchy of controls.

Section 1: Chemical and Physical Profile

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics dictate its behavior in a laboratory environment and inform appropriate handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Typically an off-white or dark yellow solid powder/crystals. | [2][3] |

| Melting Point | 33 - 35 °C / 91.4 - 95 °F | [3] |

| Boiling Point | 191 - 194 °C @ 18 mmHg | [3] |

| Flash Point | > 112 °C / > 233.6 °F | [3] |

| Solubility | Limited solubility in water; soluble in common organic solvents. | [2] |

Section 2: Toxicological Hazards and Risk Profile

The primary toxicological concern with aliphatic nitriles is their potential to metabolize into cyanide in the body.[4] This process can be delayed, meaning symptoms may not appear immediately after exposure.[4] The cyanide anion (CN-) disrupts cellular respiration, leading to histotoxic anoxia.[4][5]

GHS Hazard Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][6][7] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2][7] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2][7] |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2][7][8] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][7][8] |

Key Mechanistic Hazards:

-

Cyanide Release: The most significant health hazard is the metabolic release of cyanide.[5] Minor exposure can lead to headaches, dizziness, nausea, and weakness, while major exposure can result in convulsions, loss of consciousness, and death.[5]

-

Reactivity with Acids: Contact with acids can cause the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[9][10] This is a critical incompatibility to manage in any laboratory setting.

-

Thermal Decomposition: Heating the compound to decomposition, especially at temperatures above 320°C, can release toxic fumes, including hydrogen cyanide, nitrogen oxides (NOx), and carbon monoxide (CO).[11][12]

Section 3: The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management for this compound relies on a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes eliminating or minimizing hazards at their source.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls (Primary Barrier): These are physical changes to the workspace that isolate personnel from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted in a certified laboratory chemical fume hood.[9][13] This is non-negotiable.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive vapors or dusts.[6]

-

Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[5][10]

-

-

Administrative Controls (Procedural Barrier): These are work policies and procedures that reduce exposure duration and frequency.

-

Designated Area: Establish a designated area within the lab specifically for working with cyanide-containing compounds.[5][13] This area should be clearly marked with hazard warning signs.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a laboratory-specific SOP for handling this compound.[9]

-

No Working Alone: Never work with this compound while alone in the laboratory.[9]

-

Training: All personnel must receive documented training on the specific hazards, handling procedures, and emergency protocols for this chemical before beginning work.[14]

-

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard.[15]

-

Hand Protection: Double gloving with chemical-resistant nitrile gloves is recommended.[9][13] Gloves should be inspected before use and changed immediately upon contamination.

-

Eye Protection: Chemical splash goggles are mandatory.[9] If a splash hazard exists, a face shield should be worn over the goggles.[9][15]

-

Body Protection: A buttoned, long-sleeved laboratory coat is required.[13]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3][15] Respirator use requires a formal program, including fit-testing and medical clearance.[15]

-

Section 4: Standard Operating Protocols

Protocol 4.1: Weighing and Handling Solid this compound

-

Preparation:

-

Don all required PPE (double nitrile gloves, lab coat, splash goggles).

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Designate a specific area within the fume hood for the procedure. Cover the work surface with a disposable, absorbent bench pad.[10]

-

Assemble all necessary equipment (spatulas, weigh boats, container) inside the fume hood.

-

-

Handling:

-

Carefully open the stock container inside the fume hood.

-

Use a dedicated spatula to transfer the required amount of solid to a weigh boat on a tared balance.

-

To minimize dust generation, avoid rapid movements. If the powder is static, an anti-static gun may be used.[10]

-

Tightly reseal the stock container immediately after use.

-

-

Cleanup:

-

Carefully wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp paper towel.

-

Place all disposable contaminated materials (bench pad, gloves, paper towels) into a dedicated, sealed waste bag labeled "Cyanide-Containing Solid Waste."[13]

-

Follow the decontamination procedure (Protocol 4.4) for the work surface.

-

Protocol 4.2: Storage Requirements

-

Container: Store in a tightly closed, clearly labeled container.[8][9]

-

Location: Keep in a cool, dry, and well-ventilated area.[2][3] Store in a locked cabinet to restrict access.[9][10]

-

Segregation: Crucially, store away from all acids and strong oxidizing agents.[10] Maintain awareness of the pH of any solutions; an acidic pH will release HCN gas.[10]

Protocol 4.3: Spill Response

The appropriate response depends on the size and location of the spill.

Caption: Decision workflow for responding to a chemical spill.

4.3.1: Minor Spill (Inside a Fume Hood)

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an absorbent material.

-

Carefully sweep up the solid material and place it in the designated cyanide waste container.

-

Decontaminate the spill area using the procedure outlined in Protocol 4.4.[10][13]

-

Package all cleanup materials as hazardous waste.

4.3.2: Major Spill (or Any Spill Outside a Fume Hood)

-

Evacuate: Immediately evacuate the area and alert all nearby personnel.[13][16]

-

Isolate: Close the laboratory doors to contain the spill.[17]

-

Notify: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services immediately.[14] Provide details on the chemical, location, and quantity spilled.

-

Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response.

Protocol 4.4: Decontamination of Work Areas and Glassware

This two-step process ensures the complete neutralization of any cyanide residue.[9][10][13]

-

Initial Wash: Within the fume hood, wash all contaminated surfaces and glassware first with a pH 10 buffer solution.[9][10]

-

Bleach Inactivation: Follow the buffer wash with a freshly prepared 10% bleach solution.[9][10][13] Allow a contact time of at least 15 minutes.

-

Final Rinse: Thoroughly rinse with water.

-

Disposal: All rinsates and cleaning materials must be collected and disposed of as cyanide-containing hazardous waste.[9]

Section 5: Emergency and First Aid Procedures

Speed is essential in responding to any exposure.[5]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Section 6: Waste Disposal

All waste generated from work with this compound is considered hazardous.

-

Segregation: Maintain separate, dedicated waste containers for solid and liquid cyanide-containing wastes.[13]

-

Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cyanide" and list the chemical contents.

-

Disposal: Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations.[3][13]

References

- 1. 1-Naphthaleneacetonitrile (CAS 132-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Cyanide Compounds | Safety Services - UCL – University College London [ucl.ac.uk]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. lsuhsc.edu [lsuhsc.edu]

- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 11. fishersci.com [fishersci.com]

- 12. download.basf.com [download.basf.com]

- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 16. tulsa.okstate.edu [tulsa.okstate.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of 1-Naphthoylacetonitrile in Common Organic Solvents

Abstract: This guide provides a comprehensive analysis of the solubility characteristics of 1-Naphthoylacetonitrile, a key intermediate in synthetic chemistry and pharmaceutical development. Recognizing that specific quantitative solubility data for this compound is not widely available in public literature, this document establishes a robust theoretical framework for predicting its solubility based on physicochemical principles. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of solvent selection for synthesis, purification, and formulation processes involving this compound.

Introduction: The Critical Role of Solubility

This compound (CAS: 39528-57-9) is a bifunctional molecule featuring a naphthalene moiety, a ketone, and a nitrile group. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of process chemistry and drug development. It dictates the choice of reaction media, influences reaction kinetics, is fundamental to purification strategies such as crystallization, and critically impacts the bioavailability of a potential drug substance.[1][2] An informed understanding of how this compound behaves in various organic solvents is therefore not merely academic but a prerequisite for efficient, scalable, and reproducible laboratory and manufacturing processes.

This document is structured to first build a predictive understanding based on molecular structure and solvent properties, and then to provide the practical, validated methodology to obtain precise experimental data.

Part 1: Theoretical Framework & Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To apply this, we must first analyze the properties of both the solute (this compound) and the potential solvents.

Physicochemical Properties of this compound

The molecular structure of this compound is the primary determinant of its solubility. It possesses a large, nonpolar, aromatic naphthalene ring system, which contributes to its hydrophobic character. Conversely, the presence of a polar ketone (C=O) group and a highly polar nitrile (C≡N) group introduces significant dipole moments, providing sites for polar interactions. The methylene group (CH₂) adjacent to these functional groups is activated, leading to keto-enol tautomerism, which can influence hydrogen bonding capabilities.

| Property | Value / Description | Source |

| CAS Number | 39528-57-9 | [] |

| Molecular Formula | C₁₃H₉NO | [][6] |

| Molecular Weight | 195.22 g/mol | [][6] |

| Melting Point | 90-97 °C (Predicted) | [6] |

| pKa | 7.78 ± 0.30 (Predicted) | [6] |

| Structure | Aromatic naphthalene ring linked to an acetylnitrile moiety. Possesses both significant nonpolar surface area and strong polar functional groups (ketone, nitrile). | N/A |

The predicted pKa of 7.78 suggests the methylene protons are weakly acidic, a factor that becomes relevant in basic or highly polar protic solvents.[6]

The Solvent Spectrum

Organic solvents are typically classified based on their polarity, which arises from their dipole moment and their ability to engage in hydrogen bonding.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMF): These possess significant dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors.

The following table summarizes key properties of common organic solvents relevant to solubility.

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |

| n-Hexane | Nonpolar | 0.1 | 1.88 | 69 |

| Toluene | Nonpolar | 2.4 | 2.38 | 110.6 |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | 39.7 |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.33 | 34.5 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | 77.1 |

| Acetone | Polar Aprotic | 5.1 | 20.7 | 56.3 |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | 81.6 |

| Ethanol | Polar Protic | 4.3 | 24.55 | 78.3 |

| Methanol | Polar Protic | 5.1 | 32.70 | 64.7 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.68 | 189 |

Data compiled from multiple sources.[7][8][9]

Predictive Solubility Profile

Based on the dual nature of the this compound molecule, we can predict its solubility behavior:

-

Low Solubility in Nonpolar Solvents: The strong dipole-dipole interactions required to break the crystal lattice of solid this compound will not be sufficiently compensated by the weak van der Waals forces offered by solvents like hexane or toluene. While the naphthalene ring has an affinity for aromatic solvents like toluene, the polar groups will limit overall solubility.

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and acetonitrile are expected to be effective.[10] Their polarity can solvate the ketone and nitrile groups, while their organic character can accommodate the naphthalene ring. Acetonitrile, in particular, may show high solubility due to favorable dipole-dipole interactions with the nitrile group of the solute.[11]

-

Moderate Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be reasonably good solvents. They can form hydrogen bonds with the keto-enol tautomer of the solute. However, the large nonpolar naphthalene ring may limit miscibility, potentially making it less soluble than in some polar aprotic solvents.

This theoretical assessment provides a strong starting point for solvent screening, but must be validated by empirical data.

Part 2: Experimental Determination of Equilibrium Solubility

To generate trustworthy and reproducible data, a standardized protocol is essential. The Equilibrium Shake-Flask Method is the gold-standard technique for determining solubility and is recommended by regulatory bodies for its reliability.[12][13][14]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask method.

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for determining the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

Objective: To determine the equilibrium concentration of this compound in a selected solvent.

Materials:

-

This compound (of known purity and consistent polymorphic form)

-

Selected organic solvent (HPLC grade or higher)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE, selected for solvent compatibility)

-

Calibrated pipettes

-

Volumetric flasks

-

Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Standard Curve (Self-Validation Step):

-

Causality: An accurate standard curve is essential to ensure the reliability of the final concentration measurement.

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform a serial dilution to create a series of at least five standards spanning the expected solubility range.

-

Analyze these standards on the chosen analytical instrument (e.g., HPLC-UV) to generate a calibration curve (Absorbance vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995 to be considered valid.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial (e.g., add ~20 mg to 2 mL of solvent).

-

Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is visual confirmation that saturation was achieved.

-

Prepare each solvent experiment in triplicate to assess variability and ensure reproducibility.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C ± 1 °C).

-

Agitate at a moderate speed (e.g., 150 rpm) for a predetermined period.

-

Causality: Agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium. A minimum of 24 hours is standard, but for some compounds, 48 or 72 hours may be necessary.[12] To confirm equilibrium, one can measure the concentration at 24h and 48h; if the values are statistically identical, equilibrium has been reached.

-

-

Phase Separation:

-

Remove the vials from the shaker. Allow them to stand for a short period to let heavy solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately separate the dissolved solute from the undissolved solid. This can be done by:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the solid.

-

Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., PTFE for most organic solvents) to filter the supernatant.

-

-

Causality: This step is critical. Failure to completely remove undissolved microparticles will lead to an overestimation of solubility.

-

-

Dilution and Quantification:

-

Immediately perform a precise, quantitative dilution of the clear supernatant into a volumetric flask using the same solvent.

-

Causality: Dilution prevents the solute from precipitating out of the saturated solution due to temperature fluctuations before analysis. It also ensures the final concentration falls within the linear range of the previously established standard curve.

-

Analyze the diluted sample using the validated analytical method. Calculate the concentration in the diluted sample using the standard curve.

-

-

Calculation:

-

Back-calculate the original concentration in the undiluted supernatant using the dilution factor.

-

Solubility (mg/mL) = Concentration_of_diluted_sample (mg/mL) × Dilution_Factor

-

Report the final solubility as the mean and standard deviation of the triplicate measurements.

-

Part 3: Data Interpretation & Application

While experimentally determined values are paramount, the predictive framework allows for an initial screening of solvents.

Illustrative Solubility Data Table

The following table presents an illustrative and predictive summary of the expected solubility of this compound. These values are not experimental and must be confirmed via the protocol in Part 2.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Application |

| n-Hexane | Nonpolar | Very Low | Useful as an anti-solvent for precipitation or crystallization. |

| Toluene | Nonpolar | Low | Potentially useful for purification where impurities are highly soluble. |

| Dichloromethane | Polar Aprotic | Moderate to High | Good candidate for reaction medium due to volatility and solvency. |

| Ethyl Acetate | Polar Aprotic | High | Excellent choice for reaction medium and extraction processes. |

| Acetone | Polar Aprotic | High | Strong candidate for reaction medium and for dissolving for chromatography. |

| Acetonitrile | Polar Aprotic | High | Potentially very high solubility; ideal for HPLC mobile phases and reactions. |

| Ethanol | Polar Protic | Moderate | Good "green" solvent candidate for formulation or crystallization. |

| Methanol | Polar Protic | Moderate | Similar to ethanol; useful for reactions and purification. |

| DMSO | Polar Aprotic | Very High | "Universal" solvent, excellent for creating concentrated stock solutions for screening. |

Application Decision Framework

The determined solubility data directly informs critical decisions in a research and development setting.

Caption: Decision tree for solvent selection based on solubility results.

-

For Chemical Synthesis: A solvent with high solubility (>50-100 mg/mL) is typically chosen to ensure a homogeneous reaction mixture and favorable kinetics.

-

For Purification: Recrystallization requires a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Alternatively, a solvent pair can be used, where the compound is soluble in a "solvent" and insoluble in an "anti-solvent."

-

For Drug Development: High solubility in pharmaceutically acceptable solvents (e.g., ethanol, PEG 400) is desirable for developing liquid formulations. Understanding solubility across a range of solvents is also crucial for developing advanced formulations like nanosuspensions for poorly soluble compounds.[2]

Conclusion

While a definitive, public database of this compound's solubility is elusive, this guide provides the necessary tools for any researcher to both predict and precisely determine this critical parameter. The theoretical framework, grounded in the principles of molecular polarity and intermolecular forces, allows for intelligent solvent selection and hypothesis generation. The detailed, validated shake-flask protocol provides a clear and reliable path to generating the empirical data needed to drive projects forward. By combining this theoretical insight with rigorous experimental practice, scientists and developers can confidently select the optimal solvents to advance the synthesis, purification, and formulation of this compound and its derivatives.

References

- 1. Toxicokinetics in drug development: an overview of toxicokinetic application in the development of PNU-101017, an anxiolytic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 6. This compound CAS#: 39528-57-9 [m.chemicalbook.com]

- 7. Solvent Physical Properties [people.chem.umass.edu]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. researchgate.net [researchgate.net]

- 14. scitechnol.com [scitechnol.com]

Introduction: The Strategic Importance of 1-Naphthoylacetonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 1-Naphthoylacetonitrile

This compound is a member of the β-ketonitrile class of compounds, which are distinguished by the presence of a nitrile and a carbonyl group separated by an active methylene group.[1][2] This unique trifunctional arrangement makes it an exceptionally versatile and valuable precursor in synthetic organic chemistry. While the entire molecule is reactive, the nitrile group, in particular, serves as a linchpin for a diverse array of chemical transformations. Its reactivity is modulated by the electron-withdrawing naphthoyl group and the acidic protons of the adjacent methylene, setting the stage for complex molecular constructions.

This guide provides an in-depth exploration of the nitrile group's reactivity within this compound. We will move beyond textbook mechanisms to discuss the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is on leveraging this reactivity for the synthesis of high-value compounds, particularly nitrogen-containing heterocycles, which form the backbone of a significant portion of FDA-approved pharmaceuticals.[3][4]

Core Reactivity Profile: An Overview

The carbon-nitrogen triple bond of the nitrile is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[5][6] This fundamental property is the basis for its most important transformations: hydrolysis, reduction, and cycloaddition/condensation reactions. The following guide is structured around these key reaction classes, providing both mechanistic understanding and practical, validated protocols.

Caption: Core reaction pathways of the nitrile group in this compound.

Hydrolysis: Conversion to Amides and Carboxylic Acids

The hydrolysis of the nitrile group is a fundamental transformation that proceeds via an amide intermediate and can be catalyzed by either acid or base.[5][7] The choice between acidic and basic conditions is often dictated by the stability of other functional groups within the molecule.

Acid-Catalyzed Hydrolysis

Expertise & Experience: In an acidic medium, the nitrile nitrogen is first protonated. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[7][8] The reaction typically requires heating in a strong aqueous acid, such as sulfuric or hydrochloric acid. The initial product is an amide, which, under vigorous conditions, will be further hydrolyzed to the corresponding carboxylic acid.[8] Controlling the reaction to stop at the amide stage can be challenging and often requires milder conditions and careful monitoring.

Caption: Mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis

Expertise & Experience: Base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[5][6] This pathway does not require activation via protonation. The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to the amide.[9] Similar to the acidic route, forcing conditions (high temperature, high base concentration) will drive the subsequent hydrolysis of the amide to a carboxylate salt. An acidic workup is then required to obtain the neutral carboxylic acid.[10] This method is often preferred if the substrate contains acid-labile functional groups.

Experimental Protocol: Base-Catalyzed Hydrolysis to 1-Naphthoylacetamide

Trustworthiness: This protocol is designed as a self-validating system. The progress can be monitored by Thin Layer Chromatography (TLC), and the product identity is confirmed by standard spectroscopic methods (NMR, IR).

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (e.g., 5 mmol).

-

Reagent Addition: Add a solution of potassium hydroxide (15 mmol, 3 equivalents) in 95% ethanol (30 mL) and water (5 mL). The use of a mixed solvent system aids in the solubility of the starting material.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent), checking for the disappearance of the starting material spot. This typically takes 2-4 hours. Causality: Stopping the reaction before full conversion of the starting material is key to isolating the intermediate amide.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

-

Neutralization & Isolation: Slowly neutralize the solution with cold 1 M HCl until the pH is ~7. The product, 1-Naphthoylacetamide, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group in this compound provides a direct route to primary amines, which are critical building blocks in pharmaceutical synthesis. The choice of reducing agent is paramount and depends on the desired selectivity, especially given the presence of the ketone.

Expertise & Experience: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines.[5][6][11] The mechanism involves two successive nucleophilic additions of a hydride ion.[8][9] A critical consideration for this compound is that LiAlH₄ will also reduce the ketone to a secondary alcohol. Therefore, this method is suitable for producing the corresponding amino alcohol.